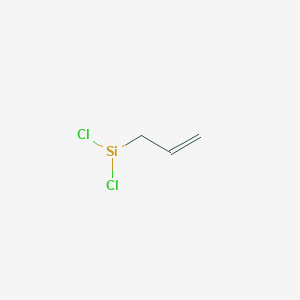

Allyldichlorosilane

描述

Role as a Versatile Synthetic Intermediate

The versatility of allyldichlorosilane stems from the distinct reactivity of its three functional components: the Si-H bond, the Si-Cl bonds, and the allyl group. This allows it to participate in a wide array of chemical transformations, making it a valuable precursor for new organosilicon monomers and polymers. ontosight.aigelest.com

Hydrosilylation Reactions: The Si-H bond in this compound is highly reactive and readily undergoes hydrosilylation, which is the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double bond (olefin). gelest.comgoogle.com This reaction, typically catalyzed by platinum-based catalysts like chloroplatinic acid, is a powerful method for creating new Si-C bonds. google.comkoreascience.kr Research has shown that reacting this compound with an excess of an olefin yields allylalkyldichlorosilanes in good yields (63–89%), while minimizing side reactions like double hydrosilylation. gelest.comiospress.com By controlling reaction temperatures to below 100°C, the undesirable isomerization of the allyl group can be suppressed. gelest.comiospress.com This makes hydrosilylation with this compound a convenient route to produce organodichlorosilanes that retain the synthetically useful allyl group. iospress.com

Nucleophilic Substitution at Silicon: The two chlorine atoms attached to the silicon center are excellent leaving groups, making the silicon atom susceptible to nucleophilic attack. lkouniv.ac.in This allows for the facile replacement of the chloro groups with a variety of other functional groups. For instance, the chloro functionalities can be substituted by alkynyl or amino groups, leading to the synthesis of new functionalized silanes like allyldialkynylsilanes or carbazolyl-substituted allylsilanes. researchgate.netresearchgate.netresearchgate.net These tailored monomers can then serve as building blocks for advanced materials or as coupling agents. researchgate.net

Allylation and Related Reactions: The allyl group itself is a valuable functional handle. While many well-known allylation reactions, such as the Hosomi-Sakurai reaction, utilize other allylsilanes (e.g., allyltrimethylsilane), the underlying principles of reactivity apply. organic-chemistry.orgwikipedia.org Furthermore, this compound is used in Friedel-Crafts type alkylation reactions with aromatic systems like benzene. gelest.comacs.org This reaction results in the formation of (2-arylpropyl)silanes, which are precursors for new types of silicones. gelest.com The success of its direct synthesis has made this compound a readily available reagent for these types of transformations. gelest.com

Precursor to Advanced Materials: Due to its reactivity, this compound is used as a precursor for the synthesis of silicones, which are polymers known for their thermal stability and chemical resistance. ontosight.ai It also serves as an additive or monomer in the creation of advanced functional materials. dakenchem.com The ability to introduce various organic groups via hydrosilylation and then further modify the molecule through its other functional groups allows for the design of materials with specific properties.

Table 2: Key Synthetic Applications of this compound

| Reaction Type | Reactant(s) | Product Type | Significance | Reference(s) |

|---|---|---|---|---|

| Hydrosilylation | Olefins (e.g., 1-hexene) | Allylalkyldichlorosilanes | Forms new Si-C bonds while retaining the allyl group for further functionalization. | gelest.comiospress.com |

| Friedel-Crafts Alkylation | Substituted benzenes | (2-Arylpropyl)dichlorosilanes | Creates precursors for novel silicone materials. | gelest.comacs.org |

| Nucleophilic Substitution | Alkynyl lithium reagents, amines | Allyldialkynylsilanes, Allylaminosilanes | Generates highly functionalized and specialized silane (B1218182) monomers. | researchgate.netresearchgate.netresearchgate.net |

Foundational Principles in Organosilicon Chemistry Pertinent to this compound

The unique behavior of this compound is governed by fundamental principles of organosilicon chemistry that differentiate silicon from its lighter congener, carbon.

The Nature of Silicon Bonds: The chemical properties of this compound are a direct consequence of the nature of the bonds to the silicon atom. The silicon-carbon (Si-C) bond is longer and weaker than a carbon-carbon (C-C) bond. wikipedia.org It is also polarized, with carbon being more electronegative (2.55) than silicon (1.90), which makes the silicon atom susceptible to nucleophilic attack. wikipedia.org

The silicon-hydrogen (Si-H) bond has a polarity opposite to that of a carbon-hydrogen (C-H) bond; the hydrogen is more electronegative (2.20) than silicon, giving the hydrogen a "hydridic" character. pageplace.de This polarity is central to the mechanism of hydrosilylation, a cornerstone reaction in organosilicon chemistry. gelest.comgoogle.com The silicon-chlorine (Si-Cl) bonds are highly reactive and readily cleaved by nucleophiles, a property that makes chlorosilanes, including this compound, excellent synthetic intermediates. lkouniv.ac.in

The Hydrosilylation Reaction: Hydrosilylation is one of the most important reactions for forming Si-C bonds. koreascience.kr It involves the addition of a Si-H group across an unsaturated bond, a process that can be initiated thermally or by catalysts. google.com For synthetic applications, the reaction is most effectively catalyzed by transition metals, particularly those from Group VIII, such as platinum. google.comkoreascience.kr This reaction is fundamental to the utility of this compound, as it allows the Si-H moiety to be selectively reacted with olefins, introducing a wide range of organic functionalities to the silicon center while preserving the allyl group for subsequent transformations. google.comiospress.com

The β-Silicon Effect: A key principle governing the reactivity of the allyl group in allylsilanes is the β-silicon effect. This refers to the stabilization of a positive charge (a carbocation) on a carbon atom that is in the β-position relative to the silicon atom. wikipedia.org This stabilization occurs through hyperconjugation between the C-Si σ-orbital and the empty p-orbital of the carbocation. wikipedia.org This effect is the driving force behind the Hosomi-Sakurai reaction, where an allylsilane attacks an electrophile in the presence of a Lewis acid. organic-chemistry.orgwikipedia.org Although this compound itself is not the typical substrate for this named reaction, the β-silicon effect explains the inherent reactivity of its allyl group in electrophilic substitution processes. wikipedia.org

Nucleophilic Substitution at a Tetravalent Center: Substitution reactions at a silicon center are significantly easier and faster than at a carbon center. lkouniv.ac.in The ability of silicon to expand its coordination sphere, facilitated by the availability of empty 3d orbitals, allows it to readily form hypervalent (pentacoordinate) intermediates upon attack by a nucleophile. pageplace.delsu.edu This low-energy pathway explains the high reactivity of the Si-Cl bonds in this compound towards a wide range of nucleophiles, enabling the straightforward synthesis of diverse, functionalized silanes. lkouniv.ac.inresearchgate.net

属性

InChI |

InChI=1S/C3H5Cl2Si/c1-2-3-6(4)5/h2H,1,3H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJVFSDBAXDCTOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[Si](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20960051 | |

| Record name | Dichloro(prop-2-en-1-yl)silyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3937-28-8 | |

| Record name | Allyldichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003937288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichloro(prop-2-en-1-yl)silyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyldichlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Mechanistic Investigations of Allyldichlorosilane

Hydrosilylation Reactions

Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. Allyldichlorosilane, possessing a reactive Si-H bond and an allyl group, can participate in hydrosilylation reactions with various olefinic substrates. google.com

Addition to Olefinic Substrates

The hydrosilylation of olefinic substrates with this compound provides a direct route to synthesize allyl-group-containing organodichlorosilanes. google.com These products are valuable intermediates for further chemical transformations. The reaction typically involves the addition of the Si-H bond of this compound across the carbon-carbon double bond of an olefin.

To achieve high yields and minimize side reactions, such as self-polymerization of this compound, the reaction is generally carried out using an excess of the olefinic substrate. google.com The reaction can be performed in various organic solvents or even under neat conditions. google.com

Table 1: Hydrosilylation of Olefinic Substrates with this compound This table is interactive. Users can sort and filter the data.

| Olefinic Substrate | Catalyst | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1-Hexene | 1% Chloroplatinic acid in isopropanol | Dropwise addition of this compound to excess 1-hexene, followed by heating. | 4,4-dichloro-4-sila-1-decene | 71 |

| Styrene | 1% Chloroplatinic acid in isopropanol | Dropwise addition of this compound to excess styrene, followed by heating. | 4,4-dichloro-7-phenyl-4-sila-1-heptene | 71 |

| Allyl chloride | 1% Chloroplatinic acid in isopropanol | Reaction under pressure due to propylene (B89431) evolution. | 4,4-dichloro-7-chloro-4-sila-1-heptene | Not specified |

Data sourced from US Patent 5420323A google.com

Platinum-Group Metal Catalysis in Hydrosilylation

The hydrosilylation of olefins with this compound is most effectively catalyzed by platinum-group metals. google.commdpi.com Chloroplatinic acid (H₂PtCl₆), often used as a solution in isopropanol, is a common and highly effective catalyst for these reactions. google.comqualitas1998.net Other platinum catalysts, such as Karstedt's catalyst, are also widely employed in industrial and laboratory settings for hydrosilylation processes. mdpi.comresearchgate.net

The catalytic cycle, often described by the Chalk-Harrod mechanism, involves several key steps: oxidative addition of the Si-H bond of this compound to the platinum center, coordination of the olefin to the resulting platinum complex, migratory insertion of the olefin into the Pt-H bond, and finally, reductive elimination of the product, regenerating the active catalyst. mdpi.com While platinum catalysts are highly active, other noble metals like palladium, rhodium, and nickel can also be used, though their effectiveness may vary depending on the specific substrates. google.com

Control of Regioselectivity and Formation of Allyl-Group-Containing Organodichlorosilanes

A critical aspect of the hydrosilylation of olefins with this compound is controlling the regioselectivity of the addition. The reaction can potentially yield two different regioisomers, the α-adduct and the β-adduct, depending on which carbon of the double bond the silyl (B83357) group attaches to. For terminal olefins, the reaction typically favors the formation of the terminal (β-adduct) silyl-substituted product. scirp.org

Suppression of Allylsilane Isomerization and Double Hydrosilylation

In the hydrosilylation of olefins using this compound, two common side reactions can diminish the yield of the desired allylalkyldichlorosilane product: the isomerization of the allyl group and double hydrosilylation. Research has identified key strategies to mitigate these undesirable pathways.

The isomerization of the allylsilane to the more thermodynamically stable 1-propenylsilane is a significant competing reaction. However, this process can be effectively suppressed by controlling the reaction temperature. Studies have shown that maintaining the reaction temperature below 100°C is crucial for preventing this isomerization. azmax.co.jp

Another challenge is the occurrence of double hydrosilylation, where the Si-H bond of the initial product, an allylalkyldichlorosilane, reacts further with another olefin molecule. This leads to the formation of dialkyl-substituted silanes and reduces the yield of the target product. The formation of these double hydrosilylation products can be significantly minimized by adjusting the stoichiometry of the reactants. When the olefin is used in a fivefold or greater excess relative to this compound, the formation of these byproducts is reduced to less than 6%. azmax.co.jp This ensures that the concentration of the primary hydrosilylating agent (this compound) is high relative to the product that could undergo a second hydrosilylation.

The combination of these two strategies—lower reaction temperatures and an excess of the olefin—provides a reliable method for the synthesis of allylalkyldichlorosilanes in good yields, typically ranging from 63% to 89%. azmax.co.jp

Table 1: Conditions for Suppressing Side Reactions in the Hydrosilylation of Olefins with this compound

| Parameter | Condition | Observed Outcome | Reference |

|---|---|---|---|

| Temperature | Below 100°C | Suppression of allylsilane to 1-propenylsilane isomerization. | azmax.co.jp |

| Reactant Ratio | ≥ 5-fold excess of olefin | Formation of double hydrosilylation products reduced to <6%. | azmax.co.jp |

| Yield | Application of both conditions | Good yields (63–89%) of allylalkyldichlorosilanes. | azmax.co.jp |

Catalyst-Induced Autopolymerization and Cross-Coupling Reactions

The reactivity of this compound is significantly influenced by the choice of catalyst, which can direct the compound towards either polymerization or selective cross-coupling reactions. Platinum (Pt) catalysts, commonly used in hydrosilylation, can also induce the autopolymerization of this compound. azmax.co.jp This process involves the reaction of the allyl group of one molecule with the silicon center of another, leading to the formation of polysilane chains. This polymerization can be an undesirable side reaction during hydrosilylation if not properly controlled. open.ac.uk

Beyond polymerization, this compound is a substrate for catalyst-induced cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. wikipedia.org Palladium-catalyzed reactions, such as the Hiyama coupling, are particularly relevant. organic-chemistry.org The fundamental mechanism of the Hiyama coupling involves the reaction of an organosilane with an organic halide. organic-chemistry.org A crucial step in this catalytic cycle is the activation of the organosilane, often with a fluoride (B91410) source or a base, to form a hypervalent, pentacoordinate silicon intermediate. organic-chemistry.org This activated species is significantly more nucleophilic and readily undergoes transmetalation with the palladium center. organic-chemistry.orglibretexts.org

Given that this compound possesses two electronegative chlorine atoms on the silicon, it is inherently more Lewis acidic and predisposed to form such hypervalent intermediates compared to less substituted silanes. open.ac.uku-tokyo.ac.jp This intrinsic property makes it a potentially effective partner in cross-coupling reactions. The palladium catalyst facilitates the coupling of the allyl group from the silicon center to an aryl, alkenyl, or alkyl group from an organic halide or triflate. wikipedia.org The reaction tolerates a wide array of functional groups, making it a versatile method for creating complex molecular architectures. princeton.edu

Overview of Silicon Reactivity Principles

Hypervalency and Expanded Coordination States of Silicon

A defining characteristic of silicon chemistry, which distinguishes it from carbon, is its ability to form hypervalent compounds, where the silicon atom is formally bonded to more than four substituents. encyclopedia.pub Silicon can readily adopt five- and six-coordinate geometries, forming stable or transient species such as [R₃Si(Nu)]⁺X⁻, pentacoordinate trigonal bipyramidal structures, and hexacoordinate octahedral complexes. open.ac.ukencyclopedia.pubopen.ac.uk

The capacity for silicon to expand its coordination sphere is not attributed to the significant involvement of its vacant 3d orbitals, a concept that has been largely revised by modern computational studies. princeton.edu Instead, the bonding in hypervalent silicon compounds is better described by the formation of three-center, four-electron (3c-4e) bonds. princeton.edu In a trigonal bipyramidal geometry, for instance, the two axial ligands bond with a single p-orbital on the central silicon atom, forming a linear 3c-4e bond. The filled, non-bonding molecular orbital in this model primarily resides on the more electronegative axial ligands, which stabilizes the structure. u-tokyo.ac.jp

The tendency of a silicon compound to form hypervalent species is directly related to the number of electronegative groups attached to it. open.ac.uk The more electronegative substituents that are present, the greater the ability of the silicon center to expand its coordination state. open.ac.uk This leads to a general trend in coordination capability: SiX₄ and RSiX₃ (favoring hexa-coordination) > R₂SiX₂ (favoring penta-coordination) > R₃SiX (typically tetra-coordinate). open.ac.uk

Table 2: Coordination States of Silicon as a Function of Substitution

| Silane (B1218182) Type | Typical Maximum Coordination | Favored Geometry | Reference |

|---|---|---|---|

| R₃SiX | Tetracoordinate | Tetrahedral | open.ac.uk |

| R₂SiX₂ | Pentacoordinate | Trigonal Bipyramidal | open.ac.uk |

| RSiX₃ | Hexacoordinate | Octahedral | open.ac.uk |

| SiX₄ | Hexacoordinate | Octahedral | open.ac.uk |

R = Alkyl/Aryl group; X = Electronegative atom/group (e.g., Cl, F, O)

Influence of Ligand Electronegativity on Silicon Reactivity

The electronegativity of the ligands attached to a silicon atom is a dominant factor governing its reactivity. open.ac.uk Silicon itself is more electropositive (Pauling electronegativity of 1.90) than carbon (2.55) and hydrogen (2.20). encyclopedia.pub When silicon is bonded to highly electronegative atoms such as fluorine, chlorine, or oxygen, the significant difference in electronegativity leads to highly polarized bonds. This polarization results in a substantial buildup of positive charge (δ+) on the silicon center. encyclopedia.pub

This increased positive character enhances the Lewis acidity of the silicon atom, making it a more potent electrophile and highly susceptible to nucleophilic attack. u-tokyo.ac.jpprinceton.edu The formation of hypervalent intermediates, as discussed in the previous section, is a direct consequence of this. Nucleophiles readily coordinate to the electron-deficient silicon center, leading to the formation of penta- or hexacoordinate species. open.ac.uk

The reactivity of organosilanes is, therefore, a function of their substitution pattern. For example, in the context of nucleophilic substitution or cross-coupling reactions, the reactivity generally increases with the number of electronegative ligands. This is because these ligands stabilize the formation of the necessary hypervalent intermediate. organic-chemistry.orgu-tokyo.ac.jp The electron density shifts from the silicon atom to the more electronegative ligands, which can better accommodate the negative charge in the transition state. open.ac.uk This principle underpins why organotrichlorosilanes (like this compound, which also contains a Si-H bond that can be considered in this context) and organotrifluorosilanes are often more reactive in processes like the Hiyama coupling than their trialkylsilane counterparts. organic-chemistry.org

Advanced Applications and Material Science Contributions

Precursors for Silicone Polymers and Resins

Allyldichlorosilane is a key precursor in the manufacturing of various silicone-based materials. Its ability to undergo hydrolysis and polycondensation reactions makes it a fundamental component in creating the siloxane backbone characteristic of silicones.

Research has demonstrated the synthesis of linear and cyclic trisilaalkanes through reactions involving this compound. For instance, the reaction of bis(chlorosilyl) compounds with this compound can yield these complex structures. lookchem.com This synthesis route opens avenues for creating novel organosilicon compounds with tailored properties. One notable reaction involves reacting elemental silicon with a mixture of allyl chloride and hydrogen chloride in the presence of a copper catalyst, which produces this compound as the major product. gelest.com This method is significant as it suppresses the decomposition of allyl chloride and reduces the formation of dithis compound (B1580664), which can cause polymerization issues during product distillation. gelest.com

The contributions of this compound extend to the production of a wide range of silicone products, including rubbers, coatings, and adhesives. sigmaaldrich.com The allyl group provides a site for crosslinking, which is crucial for curing silicone elastomers. chemwinfo.com In platinum-catalyzed hydrosilylation reactions, a common method for curing silicone rubber, a silicon-hydrogen bond adds across the carbon-carbon double bond of the allyl group. simtec-silicone.com This process creates a stable silicon-carbon linkage, leading to the formation of a crosslinked polymer network that gives silicone rubber its characteristic elasticity and durability. simtec-silicone.com

Silicone resins, which are branched, cage-like oligosiloxanes, are also synthesized from chlorosilane precursors like this compound. powerchemical.net These resins are integral to the formulation of high-performance coatings and adhesives due to their thermal stability and chemical resistance. powerchemical.netshinetsusilicone-global.com The hydrolytic condensation of this compound, often in combination with other silane (B1218182) monomers, allows for the creation of highly crosslinked polysiloxane networks. powerchemical.net These networks are essential for the performance of pressure-sensitive adhesives and protective coatings. powerchemical.netshinetsusilicone-global.com

| Application | Role of this compound | Resulting Product Properties |

| Silicone Rubber | Precursor for hydrosilylation crosslinking. simtec-silicone.com | Elasticity, Durability, Thermal Stability. chemwinfo.com |

| Coatings | Forms crosslinked polysiloxane networks. powerchemical.netshinetsusilicone-global.com | Thermal Stability, Chemical Resistance, Adhesion. powerchemical.netshinetsusilicone-global.com |

| Adhesives | Component in pressure-sensitive adhesive formulations. powerchemical.net | Adhesion, Cohesion, Thermal Resistance. powerchemical.net |

Synthesis of Linear and Cyclic Trisilaalkanes

Role in Polymer Synthesis and Modification

This compound's reactivity makes it a valuable monomer and modifying agent in various polymerization techniques, leading to the development of specialized polymers with unique characteristics.

This compound can be utilized as a reactant in the synthesis of poly(hydrosilane)s through free radical catalyzed polymerization. sigmaaldrich.com This method offers an alternative to traditional routes for preparing polysilanes, which are polymers with a silicon-silicon backbone. wikipedia.org The presence of the allyl group allows for polymerization via radical mechanisms, leading to the formation of polymers with a range of molecular weights and structures.

The Wurtz-type coupling reaction, a classic method for forming silicon-silicon bonds, can be employed to polymerize dichlorosilanes, including those derived from or used in conjunction with this compound. wikipedia.orgillinois.edu This reaction involves the reductive condensation of dichlorosilanes using an alkali metal, typically sodium, to create the polysilane backbone. wikipedia.orgresearchgate.net While this method can be vigorous, it is a viable route to high molecular weight, linear polysilane derivatives. wikipedia.org The incorporation of bulky substituents, which can be introduced via organometallic reagents reacting with the silicon-chlorine bonds, influences the properties of the resulting polysilanes. The use of graphite-potassium (C8K) as a reducing agent offers a milder alternative to traditional Wurtz-type coupling, allowing for the synthesis of polysilanes under less extreme conditions.

| Polymerization Method | Role of this compound Derivative | Key Features of the Method | Resulting Polymer |

| Free Radical Polymerization | Monomer with a polymerizable allyl group. sigmaaldrich.com | Initiated by free radicals, versatile for various monomers. | Poly(hydrosilane) sigmaaldrich.com |

| Wurtz-Type Coupling | Dichlorosilane (B8785471) monomer for reductive condensation. wikipedia.orgresearchgate.net | Uses alkali metals for Si-Si bond formation; can produce high molecular weight polymers. wikipedia.org | Polysilane with bulky substituents |

The development of branched polymeric additives is a key strategy for enhancing the toughness and strength of materials. google.comgovinfo.gov this compound can serve as a branching point in the synthesis of such additives. By incorporating it into a polymer backbone, the allyl group provides a reactive site for grafting or further polymerization, leading to a branched or hyperbranched architecture. google.com These branched additives, when incorporated into a polymer matrix, can significantly improve the material's fracture toughness and strain-dependent response. google.comgovinfo.gov The enhanced toughness arises from the increased physical entanglements and the ability of the branched structure to dissipate energy during deformation. govinfo.gov This approach is applicable to a wide range of polymeric materials, from soft gels to rigid resins. google.com

Development of Branched Polymeric Additives for Toughened Materials

Precursors for Silicon-Containing Ceramic Materials

This compound is an important precursor in the polymer-derived ceramics (PDCs) route for producing advanced silicon-containing ceramic materials, most notably silicon carbide (SiC). gelest.com This method involves synthesizing a preceramic polymer, shaping it, and then pyrolyzing (heating to high temperatures in an inert atmosphere) it to convert it into a ceramic. ineosopen.org

The allyl group is particularly useful in these preceramic polymers because it provides a site for thermal crosslinking. researchgate.net During heating, the allyl groups enable the polymer chains to link together, forming a solid, infusible network. This crosslinking is essential for increasing the ceramic yield (the percentage of the polymer's mass that is converted to ceramic) and for retaining the desired shape during pyrolysis. ineosopen.orgresearchgate.net

For example, this compound can be used as a monomer in the synthesis of polycarbosilanes. google.com A partially allyl-substituted hyperbranched polycarbosilane has been studied extensively and is used commercially as a precursor for SiC matrices in ceramic-fiber-reinforced composites. researchgate.net The resulting SiC materials exhibit exceptional properties such as high thermal conductivity, high-temperature stability, and chemical inertness, making them suitable for extreme environments in the aerospace and aircraft industries. ineosopen.org

Table 3: Conversion of this compound-Derived Precursors to Ceramics

| Precursor Type | Key Functional Group | Process | Ceramic Product | Key Properties of Ceramic |

| Allyl-substituted Polycarbosilane ineosopen.orgresearchgate.net | Allyl (-CH₂CH=CH₂) | Pyrolysis | Silicon Carbide (SiC) | High thermal stability, chemical inertness, high strength. ineosopen.orgresearchgate.net |

| Polycondensed Polysilazane (modified with allyl groups) google.com | Allyl (-CH₂CH=CH₂) | Pyrolysis / Calcination | Silicon Nitride (Si₃N₄) or SiCN Ceramics | High mechanical strength at elevated temperatures, heat resistance, corrosion resistance. google.com |

Characterization Methodologies for Allyldichlorosilane and Its Derivatives

Spectroscopic Analysis

Spectroscopic methods are indispensable for the detailed structural elucidation of allyldichlorosilane and its derivatives. These techniques probe the interactions of molecules with electromagnetic radiation, providing a fingerprint of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. For organosilicon compounds like this compound, multinuclear NMR studies involving ¹H, ¹³C, and ²⁹Si nuclei are routinely performed. researchgate.net

¹H NMR Spectroscopy provides information on the hydrogen atoms in the molecule. The chemical shifts (δ) in the ¹H NMR spectrum of this compound are characteristic of the allyl group. The protons of the terminal vinyl group (=CH₂) and the internal vinyl proton (=CH-) typically appear in the downfield region (δ 4.5-7.0 ppm), while the methylene (B1212753) protons adjacent to the silicon atom (-CH₂-Si) are found further upfield (δ 1.8-2.5 ppm). The exact chemical shifts are influenced by the electronegativity of the silicon and chlorine atoms. researchgate.netsavemyexams.comlibretexts.org

¹³C NMR Spectroscopy offers insights into the carbon skeleton of the molecule. libretexts.orgcore.ac.ukrsc.org The carbon atoms of the C=C double bond in this compound resonate in the range of δ 120-140 ppm, while the methylene carbon bonded to the silicon atom appears at a higher field. rsc.org As with ¹H NMR, the electronegative silicon and chlorine atoms cause a downfield shift of the adjacent carbon signals compared to simple alkanes. rsc.orgnist.gov The chemical shift range for ¹³C is much broader than for ¹H, which often allows for the clear resolution of signals for each unique carbon atom. core.ac.ukrsc.org

²⁹Si NMR Spectroscopy is particularly valuable for the direct observation of the silicon environment. The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it. For this compound, the presence of two chlorine atoms and an allyl group results in a characteristic chemical shift. The typical range for ²⁹Si chemical shifts can be very broad, from approximately -350 to +175 ppm relative to tetramethylsilane (B1202638) (TMS). gatewayanalytical.com Dichlorosilanes generally exhibit resonances in a specific region of this range, and these data are critical for monitoring reactions at the silicon center. thermofisher.com For instance, in derivatives where the chlorine atoms are substituted, a significant shift in the ²⁹Si resonance is observed, providing direct evidence of the chemical transformation.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

| ¹H | =CH₂ | 4.5 - 7.0 |

| =CH- | 4.5 - 7.0 | |

| -CH₂-Si | 1.8 - 2.5 | |

| ¹³C | C=C | 120 - 160 |

| -CH₂-Si | ~20 - 40 | |

| ²⁹Si | R-SiCl₂-H | ~-5 to +35 |

Note: The specific chemical shifts for this compound can be found in specialized literature and databases. The values provided are typical ranges for the respective functional groups.

Vibrational Spectroscopy (Fourier Transform Infrared (FTIR) and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. libretexts.orgyoutube.com These methods are complementary and provide a characteristic "fingerprint" of the compound, allowing for the identification of specific functional groups. libretexts.orgyoutube.com

FTIR Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. chemguide.co.uk Key vibrational bands for this compound include:

C-H stretching vibrations of the allyl group, typically observed in the 3100-3000 cm⁻¹ region for the sp²-hybridized carbons and 3000-2850 cm⁻¹ for the sp³-hybridized carbon.

C=C stretching vibration of the allyl group, which gives a characteristic absorption band around 1645 cm⁻¹.

Si-Cl stretching vibrations , which are typically found in the region of 600-450 cm⁻¹. These bands are strong and characteristic of chlorosilanes.

Si-C stretching vibration , which occurs in the broader range of 800-600 cm⁻¹.

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, is particularly sensitive to non-polar bonds. libretexts.org Therefore, it is an excellent technique for observing the C=C and Si-C bonds. The symmetric vibrations of the SiCl₂ group are also often more prominent in the Raman spectrum compared to the FTIR spectrum. The complementarity arises from the selection rules: FTIR is sensitive to changes in the dipole moment, while Raman is sensitive to changes in polarizability. libretexts.org

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| C-H (sp²) | Stretching | 3100 - 3000 |

| C-H (sp³) | Stretching | 3000 - 2850 |

| C=C | Stretching | ~1645 |

| Si-Cl | Stretching | 600 - 450 |

| Si-C | Stretching | 800 - 600 |

| C-H | Bending | 1470 - 1370 |

Note: These are characteristic frequency ranges. The exact positions of the bands can vary slightly depending on the molecular environment.

Mass Spectrometry (MS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In the context of this compound, it is used to determine the molecular weight and to deduce the structure from the fragmentation pattern. europa.euuni-bayreuth.despectroscopyonline.com When this compound is ionized in the mass spectrometer (e.g., by electron impact), it forms a molecular ion (M⁺). This ion is often unstable and fragments into smaller, characteristic ions. Common fragmentation pathways for this compound could include the loss of a chlorine atom, the loss of the allyl group, or cleavage of the allyl chain. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic isotopic pattern for chlorine-containing fragments, which is a key diagnostic feature in the mass spectrum. For example, a fragment containing two chlorine atoms will show a cluster of peaks with a distinctive M, M+2, and M+4 pattern.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive technique that provides detailed elemental and molecular information about the outermost layers of a material. thermofisher.com It is particularly useful for characterizing thin films and surface modifications involving derivatives of this compound. In ToF-SIMS, a pulsed primary ion beam sputters secondary ions from the sample surface, which are then analyzed by a time-of-flight mass analyzer. thermofisher.com This technique can identify molecular fragments of the silane (B1218182), confirming its presence and providing information about its chemical state and orientation on the surface. For instance, in the analysis of a surface treated with an this compound derivative, ToF-SIMS can detect characteristic fragments containing silicon and parts of the organic functional group, as well as ions indicating the formation of Si-O-Substrate bonds. thermofisher.comthermofisher.com

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. xpsfitting.comrsc.org XPS is particularly valuable for studying the surface chemistry of materials functionalized with this compound derivatives. nih.gov By irradiating a sample with X-rays, photoelectrons are emitted, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its chemical environment.

For a surface modified with this compound, high-resolution XPS spectra of the Si 2p, Cl 2p, C 1s, and O 1s regions provide detailed chemical state information.

The Si 2p binding energy can distinguish between elemental silicon, silicates (Si-O), and organosilicon (Si-C) species. For chlorosilanes, the Si 2p peak is shifted to a higher binding energy due to the electronegative chlorine atoms. A typical binding energy for Si in SiO₂ is around 103.5 eV, while for organic silicon it is around 102 eV. google.com

The Cl 2p spectrum shows a characteristic doublet (Cl 2p₃/₂ and Cl 2p₁/₂) and its binding energy indicates whether the chlorine is ionically or covalently bonded. For Cl-Si bonds, the Cl 2p₃/₂ peak is typically found around 199.4 eV. google.com

The C 1s spectrum can be deconvoluted to identify carbons in different chemical environments, such as C-C/C-H, C-Si, and C=C.

The O 1s spectrum is useful for detecting the presence of Si-O-Si linkages, which form upon hydrolysis and condensation of the dichlorosilane (B8785471) groups, or Si-O-substrate bonds.

| Element (Core Level) | Chemical State | Typical Binding Energy (eV) |

| Si 2p | Si-C (Organic Si) | ~102 |

| SiO₂ | ~103.5 | |

| Cl 2p₃/₂ | Si-Cl | ~199.4 |

| Metal Chloride | ~198.5 - 199 | |

| Organic C-Cl | ~200 | |

| C 1s | C-C, C-H | ~284.8 (Reference) |

| C-Si | ~284.5 | |

| C=C | ~284.2 | |

| O 1s | Si-O-Si | ~532.5 |

Note: Binding energies can vary depending on the specific chemical environment and the calibration reference used. nih.govgoogle.comgoogle.com

Chromatographic Techniques

Chromatographic methods are essential for separating components of a mixture, making them ideal for assessing the purity of this compound and analyzing the distribution of products in a reaction mixture.

Gas Chromatography (GC) for Purity and Product Distribution Analysis

Gas Chromatography (GC) is a premier technique for the analysis of volatile compounds like this compound and other chlorosilanes. gatewayanalytical.com In GC, a sample is vaporized and injected into a column. An inert carrier gas (mobile phase) carries the sample through the column, which contains a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases.

For the analysis of reactive chlorosilanes, specialized GC setups are often required to prevent degradation of the analytes and the column. This may include the use of corrosion-resistant materials for the injector and tubing. gatewayanalytical.com The choice of the stationary phase is critical for achieving good separation. Columns with a trifluoropropyl methyl polysiloxane stationary phase (e.g., Rtx®-200) have been shown to be effective for analyzing a wide range of chlorosilane compounds.

GC is widely used to:

Determine Purity: By analyzing a sample of this compound, the area of the main peak relative to the total area of all peaks in the chromatogram can be used to calculate its purity.

Analyze Product Distribution: In reactions involving this compound, GC can be used to monitor the consumption of the starting material and the formation of products over time. This allows for the optimization of reaction conditions and the determination of product yields and selectivities.

Common detectors used in the GC analysis of chlorosilanes include the Thermal Conductivity Detector (TCD), which is a universal detector, and the Flame Ionization Detector (FID). For more detailed analysis and identification of unknown impurities or products, GC is often coupled with Mass Spectrometry (GC-MS). researchgate.net

| Parameter | Typical Condition |

| Column | Rtx®-200, 10% diethyl phthalate (B1215562) on 6201 support |

| Carrier Gas | Helium, Hydrogen, or Argon |

| Injector Temperature | 110 - 200 °C |

| Column Temperature | 30 - 130 °C (Isothermal or Programmed) |

| Detector | Thermal Conductivity Detector (TCD), Flame Ionization Detector (FID) |

Note: These are example conditions and the optimal parameters will depend on the specific analysis and the instrument used. thermofisher.com

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for separating, identifying, and quantifying individual components within a mixture. researchgate.net In the context of this compound chemistry, HPLC is an invaluable tool for real-time monitoring of reactions, such as hydrosilylation and polymerization. bridgewater.edubridgewater.edulibretexts.org The technique separates compounds based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a solvent mixture). researchgate.netbridgewater.edu

During the synthesis of derivatives from this compound, HPLC can be employed to track the progress of the reaction over time. bridgewater.edu By taking small aliquots from the reaction mixture at various intervals and injecting them into the HPLC system, it is possible to monitor the consumption of reactants, like this compound or other olefins, and the formation of intermediates and final products. bridgewater.edursc.orgresearchgate.net The concentration of each species is determined by the area of its corresponding peak in the chromatogram, which is measured by a detector, commonly a UV or refractive index detector. researchgate.netbiorizon.eu

This data-rich approach allows for the detailed study of reaction kinetics, helping to determine rate constants and understand the reaction mechanism. bridgewater.edubridgewater.edu For instance, in the platinum-catalyzed hydrosilylation of an alkene with a silane, HPLC can help optimize reaction conditions by providing precise information on how changes in temperature, pressure, or catalyst concentration affect the reaction rate and product yield. rsc.orgethz.ch Furthermore, when dealing with complex product mixtures, HPLC methods can be developed to separate and quantify different isomers or oligomers, providing crucial insights into the selectivity of the reaction. rsc.org

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) for Polymer Characterization

Size Exclusion Chromatography (SEC), often referred to as Gel Permeation Chromatography (GPC) when organic solvents are used as the mobile phase, is an indispensable technique for characterizing polymers derived from this compound. paint.orgphenomenex.comwikipedia.org This chromatographic method separates polymer molecules based on their size, or more accurately, their hydrodynamic volume in solution. biorizon.euwikipedia.orgwarwick.ac.uk The separation occurs as the polymer solution passes through a column packed with porous gel beads. warwick.ac.ukintertek.com Larger molecules cannot enter the smaller pores and thus travel a shorter path, eluting from the column first. paint.orgwarwick.ac.uk Smaller molecules permeate the pores to a greater extent, increasing their path length and causing them to elute later. paint.org

GPC is the most widely used technique for determining the molecular weight distribution of a polymer. wikipedia.org By calibrating the system with well-characterized polymer standards (e.g., polystyrene), the elution profile of an unknown polymer sample can be converted into a molecular weight distribution curve. warwick.ac.ukkpi.ua This analysis yields several critical parameters:

Number-average molecular weight (M_n): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (M_w): An average that gives more weight to heavier molecules.

Polydispersity Index (PDI): The ratio of M_w to M_n (Đ = M_w/M_n), which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse polymer where all chains have the same length.

For polymers synthesized from this compound, such as polycarbosilanes, GPC provides crucial information that links synthesis conditions to the resulting polymer's properties. researchgate.net Modern GPC systems can be equipped with multiple detectors, such as refractive index (RI), UV, and light scattering detectors (e.g., Multi-Angle Laser Light Scattering, MALLS), to obtain absolute molecular weight values without the need for column calibration, offering a more accurate characterization. paint.orgintertek.comrsc.org

| Polymer Type | Number-Average Molecular Weight (M_n, Da) | Weight-Average Molecular Weight (M_w, Da) | Polydispersity Index (PDI) | Source Context |

|---|---|---|---|---|

| Allyl-terminated hyperbranched polycarbosilane (G1) | 1500 | 2800 | 1.87 | Data for a generation 1 (G1) hyperbranched polymer, illustrating typical values for such structures. acs.org |

| Allyl-terminated hyperbranched polycarbosilane (G2) | 2600 | 6100 | 2.35 | Data for a generation 2 (G2) hyperbranched polymer, showing an increase in molecular weight and polydispersity with generation. acs.org |

| Highly branched polycarbosilane with allyl terminal groups | 1200 | Not Reported | Not Reported | Represents a copolymer with lower molecular mass compared to related homopolymers. ineosopen.org |

Thermal Analysis of Derived Polymers

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to investigate how a material's physical properties change with temperature. hu-berlin.dewikipedia.org The method works by measuring the difference in heat flow required to increase the temperature of a polymer sample and an inert reference as they are subjected to a controlled temperature program. wikipedia.orgazom.com This analysis reveals key thermal transitions that are critical for defining a polymer's processing parameters and end-use performance. eag.comazom.com

For polymers derived from this compound, DSC is used to identify two primary thermal transitions:

Glass Transition Temperature (T_g): This is a characteristic of amorphous or semi-crystalline polymers. wikipedia.org It appears as a step-like change in the heat flow on the DSC thermogram, corresponding to the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.denumberanalytics.com The T_g is a crucial parameter as it often defines the upper service temperature for a rigid polymer application. eag.com

Melting Temperature (T_m): This transition is observed in semi-crystalline polymers and appears as an endothermic peak on the DSC curve. wikipedia.orgazom.com The peak corresponds to the absorption of energy required to break down the crystalline structure, transitioning the material into a viscous liquid state. azom.com The area under the melting peak can be used to estimate the material's percent crystallinity. azom.com

DSC can also detect exothermic events such as crystallization upon cooling (T_c) or curing reactions. wikipedia.orgazom.com For example, in UV-cured coatings prepared from allyl-terminated hyperbranched polycarbosilanes, DSC analysis was used to confirm the absence of a glass transition in the tested temperature range, indicating the highly cross-linked nature of the final material. acs.org

| Material | Thermal Transition | Temperature (°C) | Observation |

|---|---|---|---|

| Poly(arylether sulfone) (PAES) Contaminated Sample | T_g (Contaminant) | 73 | DSC identified a contaminant T_g not detected by other methods. eag.com |

| Poly(arylether sulfone) (PAES) | T_g (PAES) | 220 | Represents the glass transition of the main polymer component. eag.com |

| UV-cured coating from G1 allyl-terminated polycarbosilane | Glass Transition (T_g) | Not Detected | No glass transition was observed up to 200°C, suggesting a highly stable, cross-linked network. acs.org |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.orgresearchgate.net It is a primary method for determining the thermal stability of materials, particularly polymers. wikipedia.orgyoutube.comopenaccessjournals.com By heating a small sample at a constant rate, a TGA instrument records the precise temperature at which the material begins to decompose (onset of degradation) and the rate of mass loss. openaccessjournals.com

For polymers derived from this compound, such as polycarbosilanes, TGA is essential for evaluating their suitability for high-temperature applications. researchgate.net The resulting TGA curve provides critical data points, including:

Onset Decomposition Temperature (T_d): The temperature at which significant thermal degradation begins. Often reported as T_d5% or T_d10%, the temperature at which 5% or 10% mass loss has occurred. mdpi.com

Maximum Decomposition Temperature: The temperature at which the rate of mass loss is highest, identified by the peak of the derivative TGA (DTG) curve. researchgate.net

Ceramic Yield (or Char Yield): The percentage of material remaining at the end of the analysis at a high temperature (e.g., 800-1000°C) under an inert atmosphere like nitrogen. researchgate.netineosopen.org This value is particularly important for preceramic polymers, as it indicates the efficiency of the conversion from polymer to ceramic material. ineosopen.org

Research on allyl-terminated hyperbranched polycarbosilanes has shown that these materials can exhibit excellent thermal stability. For instance, UV-cured coatings made from these polymers have shown initial decomposition temperatures well above 200°C, with some formulations being stable up to 371°C. acs.orgmdpi.com The presence of allyl groups can influence thermal properties, with higher allyl content sometimes leading to different cross-linking behavior and ceramic yields upon pyrolysis. researchgate.net

| Material | Decomposition Temp. (T_d5%) (°C) | Ceramic Yield (%) | Atmosphere | Source Context |

|---|---|---|---|---|

| UV-cured coating (G1 allyl-polycarbosilane) | 371.1 | Not Reported | N₂ | Demonstrates superior thermal stability for a specific formulation. acs.org |

| UV-cured coatings (allyl-polycarbosilane range) | 248–263 | Not Reported | N₂ | Shows the general range of thermal stability for a series of related coatings. mdpi.com |

| Highly branched polycarbosilane (allyl-terminated) | Not Reported | 39-51 | Not Reported | Illustrates the ceramic residue after pyrolysis; yield varies with monomer structure. ineosopen.org |

| LHBPCS-1 (Polycarbosilane with allyl groups) | Not Reported | 78.0 | Not Reported | Ceramic yield after 1 hour of UV irradiation, indicating efficiency as a SiC precursor. researchgate.net |

Morphological and Microstructural Characterization

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of imaging surfaces at the nanoscale. researchgate.netuc.edu Unlike electron microscopy, AFM does not require a vacuum environment and can characterize non-conducting polymer surfaces without special coatings, making it exceptionally well-suited for studying polymers. researchgate.netyoutube.com The technique works by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. uc.eduscielo.br Forces between the tip and the surface cause the cantilever to deflect, and this deflection is monitored by a laser to generate a three-dimensional topographic map of the surface. scielo.broxinst.com

For polymers and coatings derived from this compound, AFM provides invaluable insights into their surface morphology, structure, and nanomechanical properties. oxinst.com Key applications include:

Surface Topography and Roughness: AFM generates detailed images of the surface, revealing features like smoothness, uniformity, and the presence of defects. youtube.comoxinst.com Quantitative data, such as the root-mean-square (RMS) roughness, can be extracted from these images. scielo.br

Phase Imaging: This mode, often used in tapping mode AFM, maps variations in material properties like adhesion, stiffness, and viscoelasticity across the surface. youtube.comnist.gov It is highly effective for visualizing the different domains in polymer blends, composites, or phase-separated materials, even when there is no height difference. nist.gov

Nanostructure Visualization: AFM can resolve the morphology of polymer structures at the nanoscale, such as the arrangement of polymer chains in crystalline lamellae, the size and distribution of nanoparticles in a composite, or the structure of self-assembled polymer films. mdpi.comresearchgate.netutwente.nl

For example, AFM could be used to examine a thin film made from an this compound-derived polymer deposited on a substrate. The resulting images could show how the polymer molecules organize on the surface, whether they form aggregates or a uniform layer, and provide precise measurements of feature sizes and surface roughness. scielo.brresearchgate.net

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for investigating the morphology of polymers and materials derived from this compound. azom.comazooptics.com These techniques use a focused beam of electrons to generate high-resolution images of a material's surface and internal structure, respectively. azooptics.comhidenanalytical.com For polymers, which are often the end-product of reactions involving this compound, electron microscopy can reveal critical information about their microstructure, the distribution of different phases, and the presence of any additives or fillers. azom.comwindows.net

SEM is particularly valuable for examining the surface topography, morphology, and composition of materials. pressbooks.pub It provides three-dimensional-like images with an excellent depth of field, making it ideal for studying the surface features of functionalized silicon polymers or the fracture surfaces of composites. pressbooks.pubresearchgate.net The technique involves scanning an electron beam across the sample and detecting the secondary or backscattered electrons that are emitted from the surface. azom.com In the analysis of organosilicon polymers, SEM can be used to visualize the shape and size of polymer particles, the homogeneity of blends, and the surface texture of the material. azom.comresearchgate.net For instance, in polymer blends, SEM can distinguish between homogenous phases and heterophasic morphologies where immiscible polymers have separated. azom.com For SEM analysis, non-conductive polymer samples, which would include many derivatives of this compound, typically require coating with a thin layer of a conductive material like gold or carbon to prevent charging effects from the electron beam. azooptics.com

TEM, in contrast, provides information about the internal structure of materials. hidenanalytical.com This is achieved by passing a high-energy electron beam through an ultra-thin sample. pressbooks.pub The transmitted and diffracted electrons are then used to form an image. pressbooks.pub This technique is suited for observing features smaller than 100 nm, such as the arrangement of crystalline lamellae, the dispersion of nanoparticles within a polymer matrix, or the internal porosity of a material. pressbooks.pubkpi.ua For example, TEM has been used to study the crystalline lamellae in liquid crystal polymers, revealing their thickness and lateral dimensions. kpi.ua Sample preparation for TEM is more complex than for SEM, as it requires the preparation of extremely thin sections of the material. azooptics.com

The choice between SEM and TEM depends on the specific information required. azooptics.com SEM is generally used for analyzing surface features over a larger area, while TEM is employed for higher-resolution imaging of the internal, nanoscale structure. azooptics.comafmworkshop.com

Table 1: Comparison of SEM and TEM for Polymer Analysis

| Feature | Scanning Electron Microscopy (SEM) | Transmission Electron Microscopy (TEM) |

|---|---|---|

| Principle | Scans a focused electron beam across the sample's surface, detecting secondary and backscattered electrons. azom.comazooptics.com | Transmits a broad beam of high-energy electrons through an ultra-thin sample. hidenanalytical.compressbooks.pub |

| Information Obtained | Surface topography, morphology, composition, texture. pressbooks.pub | Internal structure, crystallography, morphology at the nanoscale, defects. hidenanalytical.comkpi.ua |

| Image Type | Provides 3D-like images of the surface. pressbooks.pub | Produces 2D projection images of the internal structure. hidenanalytical.com |

| Typical Resolution | Down to ~1 nm. afmworkshop.com | Can achieve sub-Angstrom resolution (<1 Å). afmworkshop.com |

| Magnification | Up to ~50,000x or higher. | Significantly higher than SEM. |

| Sample Preparation | Relatively simple; may require a conductive coating for non-conductive polymers. azooptics.com | Complex; requires ultra-thin sectioning of the sample (typically <100 nm thick). azooptics.com |

| Typical Application | Analysis of fracture surfaces, particle size and shape, phase separation in blends. azom.compressbooks.pub | Characterization of crystalline structures, nanoparticle dispersion, internal defects. kpi.ua |

Three-Dimensional Tomography

Three-dimensional (3D) tomography provides a non-destructive way to visualize the internal microstructure of materials derived from this compound in three dimensions. This is often achieved by combining electron microscopy with tomographic reconstruction algorithms. Techniques like scanning transmission electron microscopy (STEM) tomography or serial block-face scanning electron microscopy (SBF-SEM) are particularly powerful. acs.orgspiedigitallibrary.org

STEM tomography, for example, has been used to create 3D reconstructions of porous silicon particles, revealing their complex and highly porous internal structure. acs.orgnih.gov This method involves acquiring a series of 2D images of the sample as it is tilted at various angles. These images are then computationally reconstructed to generate a 3D model of the object. acs.org Such reconstructions are invaluable for understanding properties that depend on the 3D architecture, such as the pore network in materials designed for battery applications or catalysis. acs.orgspiedigitallibrary.org

Similarly, laboratory-based X-ray tomography systems, sometimes integrated with an SEM, can be used for the 3D analysis of materials like porous silicon. spiedigitallibrary.org These systems can quantify the 3D pore network, which is critical for optimizing the production and performance of such materials. spiedigitallibrary.org The ability to visualize and quantify features like pore size, connectivity, and spatial distribution of different phases within organosilicon polymer-derived ceramics is a significant advantage of 3D tomography. sciopen.comresearchgate.net This information is often difficult or impossible to obtain from 2D imaging alone. spiedigitallibrary.org For instance, 3D reconstruction can reveal how different phases are spatially distributed and how cracks propagate through the material's microstructure.

The development of 3D printing techniques for shaping organosilicon polymer-derived ceramics further highlights the importance of 3D characterization methods to analyze the resulting complex structures. sciopen.comresearchgate.net

Table 2: Example Data from 3D Tomography of a Porous Silicon-Based Material

| Parameter | Description | Typical Value/Finding |

|---|---|---|

| Technique | The specific 3D imaging method used. | Scanning Transmission Electron Microscopy (STEM) Tomography. acs.org |

| Material | A hypothetical porous material derived from an organosilane precursor. | Porous Silicon (Si) Nanoparticles. acs.org |

| Voxel Size | The size of the smallest distinguishable 3D element in the reconstructed volume. | ~1 nm³ |

| Porosity | The percentage of void space within the material, calculated from the 3D reconstruction. acs.org | Can be controlled by synthesis conditions, e.g., 50-75%. |

| Pore Size Distribution | The range and frequency of different pore sizes within the material. acs.org | e.g., Average pore diameter of 2.7 nm. researchgate.net |

| Connectivity Analysis | A measure of how interconnected the pore network is. | Highly interconnected, forming a continuous network throughout the particle. |

Computational Chemistry and Theoretical Investigations of Allyldichlorosilane Systems

Quantum Mechanical Studies

Quantum mechanical (QM) methods are employed to solve the Schrödinger equation for a given molecular system, providing detailed information about energy, structure, and electronic properties. These ab initio or density functional theory (DFT) calculations are fundamental to understanding the intrinsic nature of allyldichlorosilane.

Understanding how a reaction proceeds is crucial for controlling its outcome. Quantum mechanical calculations can map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and the high-energy transition states that connect them. wmcsameera.comnih.gov

Theoretical Framework: The primary goal is to locate the transition state (TS), which is a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate and a minimum in all other directions. wikipedia.org According to transition state theory (TST), the energy difference between the reactants and the transition state, known as the activation energy (ΔG‡), determines the reaction rate. wikipedia.orgutexas.edu Computational methods like the Reaction Path Hamiltonian (RPH) and the United Reaction Valley Approach (URVA) allow for a detailed analysis of the reaction mechanism by examining the reaction path and its curvature. nih.govsmu.edu This partitions the mechanism into distinct phases, such as reactant preparation, chemical transformation at the transition state, and product adjustment. smu.edu

Application to this compound Reactions: A key reaction involving this compound is the Friedel-Crafts alkylation. Studies have shown that the reaction of this compound with substituted benzenes in the presence of a Lewis acid catalyst like aluminum chloride yields 3-aryl-1,1-dichloro-1-silabutanes. researchgate.net Computational studies on similar Friedel-Crafts reactions, though not always specifically on this compound, propose a mechanism involving the formation of an electrophilic species which then undergoes an electrophilic aromatic substitution (SEAr) reaction. nih.govsaskoer.ca For this compound, the Lewis acid would coordinate to a chlorine atom, enhancing the electrophilicity of the silicon or, more likely, facilitating the formation of a transient carbocationic center on the allyl group, which then attacks the aromatic ring.

Another computationally studied mechanism relevant to allylsilanes is the manchester.ac.ukrsc.org-silatropic shift. In a study of tris(1-indenyl)allylsilane, NMR experiments and theoretical analysis pointed to a fluxional process with an activation energy (ΔG‡) of approximately 25 kcal/mol, consistent with the generation and trapping of an isoindene intermediate via this rearrangement mechanism. rsc.org

The table below summarizes key concepts and findings in the computational study of reaction mechanisms relevant to this compound.

| Computational Concept | Description | Relevance to this compound |

| Transition State (TS) Theory | Relates the reaction rate to the free energy of activation (ΔG‡), the energy barrier between reactants and the TS. utexas.edu | Used to predict the feasibility and rate of reactions like Friedel-Crafts alkylation or silatropic shifts. researchgate.netrsc.org |

| Potential Energy Surface (PES) | A multidimensional surface representing the energy of a system as a function of its geometry. wikipedia.org | Mapping the PES for this compound reactions reveals the lowest energy pathway from reactants to products. nih.gov |

| Intrinsic Reaction Coordinate (IRC) | The minimum energy path connecting a transition state to the corresponding reactants and products. fossee.in | IRC calculations confirm that a calculated TS structure correctly connects the intended reactants and products. fossee.in |

| Friedel-Crafts Alkylation | An electrophilic aromatic substitution where an alkyl group is attached to an aromatic ring. saskoer.ca | This compound serves as an alkylating agent for aromatic compounds, a process whose regioselectivity and efficiency can be explored computationally. researchgate.net |

The distribution of electrons within a molecule dictates its geometry, stability, and reactivity. Quantum mechanical methods, particularly through population analysis schemes, provide a detailed picture of the electronic structure and the nature of chemical bonds.

Natural Bond Orbital (NBO) Analysis: A powerful method for this purpose is Natural Bond Orbital (NBO) analysis. uni-muenchen.de NBO transforms the complex, delocalized molecular orbitals from a QM calculation into a set of localized orbitals that align with the chemist's intuitive Lewis structure picture of bonds and lone pairs. uni-muenchen.de This method provides insights into atomic charges, hybridization, and delocalization effects through the analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de The strength of these interactions can be estimated using second-order perturbation theory. uni-muenchen.de

Electronic Properties of this compound and Related Compounds: In this compound, key features of interest include the nature of the Si-C and Si-Cl bonds, the hybridization at the silicon center, and the electronic influence of the allyl group. DFT studies on related functionalized allyl-silanes (RSi(X)₂All, where All = allyl) have been performed to understand their electronic structures. researchgate.net Such analyses reveal the covalent and ionic character of the bonds. For instance, the Si-Cl bonds are expected to be highly polarized due to the high electronegativity of chlorine. The allyl group can act as an electron-donating or withdrawing group depending on the reaction context, and its π-system can interact with the silicon center. NBO analysis can quantify these effects by examining orbital occupancies and delocalization energies. nih.gov For example, interactions between the filled π-orbital of the C=C bond and empty orbitals on the silicon atom (or vice versa) can be identified and their energetic contributions calculated.

The table below outlines the types of information obtained from NBO analysis and their significance for understanding this compound.

| NBO Output | Description | Significance for this compound |

| Natural Atomic Charges | A measure of the electron density assigned to each atom in the molecule. | Reveals the polarity of bonds, such as the highly polar Si-Cl bonds and the Si-C bond. |

| Hybridization | Describes the mixing of atomic orbitals to form hybrid orbitals for bonding (e.g., sp³, sp²). | Determines the geometry around the silicon atom and the carbon atoms of the allyl group. |

| Bond Order | Indicates the number of chemical bonds between a pair of atoms. nih.gov | Confirms the single bond nature of Si-C and Si-Cl, and the double bond in the allyl group. |

| Donor-Acceptor Interactions | Interactions between filled (donor) NBOs and empty (acceptor) NBOs, indicating electron delocalization. uni-muenchen.de | Quantifies hyperconjugation effects, such as the interaction between the C=C π-system and Si-Cl σ* antibonding orbitals, which influences reactivity. |

Elucidation of Reaction Mechanisms and Transition States

Molecular Modeling and Simulations

While quantum mechanics excels at describing individual molecules or small reactive systems, molecular modeling and simulation techniques are used to study the collective behavior of large numbers of molecules, such as in liquids, polymers, or at interfaces.

Polymers derived from this compound can have very long chains, making full atomistic simulations computationally prohibitive for studying large-scale phenomena like morphology and long-time dynamics. rsc.org Coarse-graining (CG) is a modeling technique that simplifies the system by grouping several atoms into a single interaction site or "bead". nih.gov This reduction in degrees of freedom allows for simulations on much larger length and time scales. rsc.org

Methodology: Systematic coarse-graining approaches, such as Iterative Boltzmann Inversion (IBI) or the Multiscale Coarse-Graining (MS-CG) method, derive the effective interaction potentials between CG beads from the structural properties or forces of a reference all-atom simulation. nih.govresearchgate.net For organosilicon polymers like polydimethylsiloxane (B3030410) (PDMS), successful CG models have been developed that accurately reproduce structural and thermodynamic properties. rsc.orgrsc.orgrsc.org

Hypothetical Application to Poly(this compound): While specific CG models for polymers derived from this compound are not prominently documented, a similar approach to that used for PDMS could be applied. For a polymer like poly(allyl-silane), one could define CG beads representing the silyl (B83357) repeating unit and potentially parts of the alkyl backbone. The goal would be to create a model that accurately reproduces the structural (e.g., radial distribution functions) and dynamic properties of the all-atom system, enabling the study of material properties like glass transition temperature and morphology. rsc.orgnih.gov

Molecular dynamics (MD) simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of particles evolve over time. nih.govmdpi.com This allows for the prediction of macroscopic material properties from the underlying microscopic interactions.

Predicting Properties of this compound-Derived Materials: For materials derived from this compound, such as polymers or surface coatings, MD simulations can predict a range of important properties. For example, simulations of organosilicon polymers like PDMS have been used to study their dynamics, mechanical responses, and conformational behaviors from glassy to melt states. rsc.org Similarly, MD simulations of polyethylene/silica (B1680970) interfaces, which are relevant to silane (B1218182) coupling agents, have been used to evaluate adhesion and shear strength. mdpi.com

By analogy, MD simulations of a poly(allylsilane) system could be used to predict its mechanical properties (e.g., stress-strain curve, elastic modulus), thermal properties (e.g., glass transition temperature), and transport properties (e.g., diffusivity of small molecules through the polymer matrix). The simulations would involve defining an accurate force field—a set of potential energy functions describing the interactions between atoms—for the system.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or other macromolecule) to form a stable complex. manchester.ac.ukx-mol.net When the ligand is an organosilane, this can be termed "silicomolecular docking". This method is widely used in drug discovery and materials science to understand and predict molecular recognition.

Potential Applications for this compound Derivatives: While docking studies on this compound itself are not common, research on other functionalized organosilanes demonstrates the utility of this approach. researchgate.netnih.gov Organosilane compounds have been investigated as potential therapeutic agents, and docking studies have been used to predict their binding affinity and mode of interaction with biological targets like enzymes or bacterial proteins. manchester.ac.ukx-mol.netdntb.gov.ua For instance, a triazole-based organosilane was evaluated as an antibacterial agent, with docking studies revealing a binding energy of -8.40 kcal/mol with an E. coli protein. manchester.ac.uknih.gov

Derivatives of this compound could be similarly studied. After chemical modification to produce more complex and stable structures, these derivatives could be docked against various receptors to screen for potential biological activity or to understand their interaction with material surfaces at a molecular level.

The following table shows examples of binding energies from molecular docking studies of various organosilane compounds with biological targets, illustrating the type of data obtained from such investigations.

| Organosilane Ligand Type | Biological Target (PDB ID) | Calculated Binding Energy (kcal/mol) | Potential Application | Reference |

|---|---|---|---|---|

| Triazole-based organosilane | Escherichia coli protein (IJZQ) | -8.40 | Antibacterial | manchester.ac.uk, nih.gov |

| Morpholine analogue Schiff base linked organosilane | Staphylococcus aureus protein (3U2K) | -7.97 | Antibacterial | researchgate.net |

| Morpholine analogue Schiff base linked organosilane | Escherichia coli protein (5Z4O) | -8.68 | Antibacterial | researchgate.net |

| Tetrazole-allied organosilatrane (7c) | Mycobacterium tuberculosis InhA enzyme | - (IC50 = 0.074 nM) | Antitubercular | dntb.gov.ua |

| Tetrazole-allied organosilatrane (7e) | Mycobacterium tuberculosis InhA enzyme | - (IC50 = 0.13 nM) | Antitubercular | dntb.gov.ua |

Future Research Directions and Emerging Frontiers

Development of Sustainable and Green Synthetic Routes

The traditional industrial production of allylchlorosilanes, known as the "Direct Process," involves the reaction of allyl chloride with a silicon-copper alloy at high temperatures (250-300°C). google.com This method, first reported in 1945, is fraught with sustainability challenges, including the thermal decomposition of allyl chloride, low silicon conversion, and the facile polymerization of byproducts at temperatures above 130°C, which leads to process instability and the accumulation of residues. google.comsciencesconf.orggelest.com

Furthering the sustainability of allyldichlorosilane production, researchers have explored the use of industrial waste as a feedstock. One innovative approach utilizes solid silicon waste streams from methylchlorosilane manufacturing (such as grinding fines and spent mass) as the silicon source. sciencesconf.org This strategy contributes to a circular economy by recovering value from industrial byproducts, thereby reducing waste and the need for virgin materials. sciencesconf.org The development of slurry-phase reactors has also been investigated as an alternative to traditional fixed-bed or stirred reactors to improve reaction stability and control. sciencesconf.org

Table 1: Comparison of Synthetic Routes for Allylchlorosilanes

| Feature | Traditional Direct Process | Improved Direct Process | Waste Valorization Process |

|---|---|---|---|